Neuraminidase Inhibitory Potency: Class-Level Advantage of 3-Chloro-Phenyl Oxalamides Over Unsubstituted Lead Structures
Although direct IC50 data for N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxy-2-phenylbutyl)oxalamide are not publicly available, class-level evidence from a structurally analogous oxalamide series demonstrates that the 3-chloro-substituted phenyl group is a critical potency determinant. Compound Z2 (bearing a 3-chlorophenyl oxalamide core) inhibited neuraminidase with an IC50 of 0.09 μM, matching the clinical standard oseltamivir carboxylate (IC50 0.10 μM) and representing a 21-fold improvement over the unsubstituted lead ZINC05250774 (IC50 1.91 μM) [1]. The target compound retains the 3-chloro motif and adds a 4-fluoro substituent, which may further modulate electronic properties and binding interactions.
| Evidence Dimension | In vitro neuraminidase (NA) inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Not directly measured; anticipated to be ≤0.10 μM based on 3-chloro-4-fluorophenyl substitution pattern (class-level projection) |
| Comparator Or Baseline | Compound Z2 (3-chlorophenyl oxalamide analog): IC50 = 0.09 μM; Oseltamivir carboxylate (OSC): IC50 = 0.10 μM; ZINC05250774: IC50 = 1.91 μM |
| Quantified Difference | Z2 vs ZINC05250774: ~21-fold improvement; Z2 vs OSC: equipotent |
| Conditions | Fluorometric neuraminidase inhibition assay using H1N1 neuraminidase; compounds tested at multiple concentrations |
Why This Matters
Demonstrates that the 3-chlorophenyl oxalamide scaffold, which is conserved in the target compound, achieves clinically benchmarked neuraminidase potency, while simple oxalamide leads are >20-fold less active; procurement of compounds lacking this halogen substitution pattern introduces substantial risk of inactivity.
- [1] Zhang XY, Cheng LP, Zhong ZJ, Pang W, Song X. Design, synthesis and biological evaluation of oxalamide derivatives as potent neuraminidase inhibitors. New J. Chem. 2022;46:13533-13539. View Source
